2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile often involves multi-step processes that include cyclization reactions, substitutions, and the use of specific catalysts or reagents. For instance, derivatives of cyclohepta[b]pyridine-3-carbonitrile have been synthesized through reactions that ensure the formation of the core heterocyclic structure, followed by specific substitutions to introduce various functional groups, including the chlorophenyl and amino groups (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of cyclohepta[b]pyridine derivatives has been elucidated through techniques such as X-ray crystallography. These studies reveal that the cyclohepta ring can adopt various conformations, such as boat shapes, and the positioning of substituents on the ring plays a crucial role in the overall molecular configuration. The detailed analysis of bond lengths, valency angles, and hydrogen bonding patterns provides insight into the stability and reactivity of these compounds (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity of 2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can be influenced by its functional groups. The amino and carbonitrile groups present in the molecule may participate in various chemical reactions, such as nucleophilic substitutions or condensation reactions. These functional groups make the compound a versatile intermediate for further chemical modifications and synthesis of complex heterocyclic systems (Goswami et al., 2022).
properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c18-14-8-5-4-6-11(14)16-12-7-2-1-3-9-15(12)21-17(20)13(16)10-19/h4-6,8H,1-3,7,9H2,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZEEXDPSPVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=CC=C3Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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